Lartesertib is classified as a dual-targeting inhibitor, primarily aimed at ataxia telangiectasia mutated and histone deacetylase 2. It is synthesized through advanced chemical methodologies and has been developed by pharmaceutical companies focusing on targeted cancer therapies. The compound is currently in various stages of clinical trials, assessing its efficacy and safety in patients with advanced solid tumors .
The synthesis of Lartesertib involves a multi-step chemical process, often starting from commercially available precursors. The synthesis typically includes:
The synthetic route emphasizes efficiency and yield, ensuring that the compound can be produced at scale for clinical testing .
Lartesertib's molecular structure can be characterized by its unique arrangement of atoms that allow it to interact specifically with ataxia telangiectasia mutated. The compound's chemical formula is C₁₈H₁₉N₅O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the active site of ataxia telangiectasia mutated .
Lartesertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of the drug .
Lartesertib exerts its effects by selectively inhibiting ataxia telangiectasia mutated, which is involved in DNA repair processes. By blocking this protein's function:
Preclinical studies have demonstrated that Lartesertib can significantly reduce tumor growth in xenograft models .
Lartesertib exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
Lartesertib is primarily being investigated for its applications in oncology:
Clinical trials are assessing its effectiveness against solid tumors such as testicular cancer, where it has shown promise compared to existing treatments .
Ataxia telangiectasia mutated kinase is a master regulator of the DNA damage response, specifically activated by DNA double-strand breaks—the most cytotoxic form of DNA damage. This serine/threonine kinase belongs to the phosphoinositide 3-kinase-related kinase family and coordinates critical cellular processes including cell cycle arrest, DNA repair, and apoptosis. Upon activation, Ataxia telangiectasia mutated kinase phosphorylates over 700 downstream targets, including key effectors like checkpoint kinase 2, p53, and histone H2AX, initiating homologous recombination repair and maintaining genomic stability [2] [5] [9].
The biological rationale for targeting Ataxia telangiectasia mutated kinase in oncology stems from two key observations:
Table 1: Prevalence of Ataxia Telangiectasia Mutated Alterations in Human Cancers
Cancer Type | Alteration Frequency (%) | Common Alteration Types |
---|---|---|
Uterine Cancer | 18.6 | Truncating mutations, deletions |
Bladder Cancer | 14.1 | Missense mutations, copy number loss |
Colorectal Cancer | 12.5 | Frameshift mutations, epigenetic silencing |
Ovarian Cancer | 9.2 | Nonsense mutations, splice variants |
Breast Cancer | 8.8 | Germline heterozygous mutations |
Source: The Cancer Genome Atlas PanCancer Atlas [9]
Ataxia telangiectasia mutated kinase dysfunction occurs through diverse mechanisms across malignancies. Approximately 6% of all cancers harbor somatic Ataxia telangiectasia mutated kinase alterations, with higher frequencies observed in specific cancer types. The majority (51.7%) of pathogenic variants are frameshift mutations that truncate the protein, while 27.9% are nonsense mutations. Notably, heterozygous germline Ataxia telangiectasia mutated kinase mutations increase breast cancer risk 5–8 fold due to haploinsufficiency effects [9]. Beyond genetic mutations, epigenetic silencing of Ataxia telangiectasia mutated kinase expression has been documented in approximately 40% of diffuse large B-cell lymphomas, further establishing its role as a tumor suppressor [9].
The discovery that Ataxia telangiectasia mutated kinase inhibition could exploit cancer-specific vulnerabilities spurred pharmaceutical development of targeted inhibitors. These agents aim to achieve two primary therapeutic objectives: (1) monotherapy efficacy in tumors with homologous recombination deficiencies, and (2) synergistic enhancement of conventional DNA-damaging treatments. Early-generation inhibitors like KU-55933 established proof-of-concept but had pharmacokinetic limitations. This drove the development of next-generation compounds with improved potency, selectivity, and oral bioavailability—including Lartesertib [5] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1